molecular formula C7H12O4 B063638 (2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde CAS No. 159551-32-3

(2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde

Cat. No. B063638
CAS RN: 159551-32-3
M. Wt: 160.17 g/mol
InChI Key: QMIGEDXMDGEZSR-ACZMJKKPSA-N
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Description

(2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde, also known as DMOCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMOCA is a versatile compound that can be synthesized using different methods and has several biochemical and physiological effects. In

Scientific Research Applications

(2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde has several scientific research applications, including its use as a reagent in organic synthesis, as a building block for the synthesis of natural products, and as a chiral auxiliary in asymmetric synthesis. (2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde has also been used as a ligand in metal-catalyzed reactions and as a starting material for the synthesis of biologically active compounds.

Mechanism of Action

The mechanism of action of (2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde is not well understood. However, it has been suggested that (2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde may act as an inhibitor of enzymes involved in the biosynthesis of prostaglandins and leukotrienes. (2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde has also been shown to inhibit the growth of cancer cells in vitro, although the mechanism of this effect is not clear.
Biochemical and Physiological Effects:
(2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde has several biochemical and physiological effects, including its ability to inhibit the biosynthesis of prostaglandins and leukotrienes. (2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde has also been shown to inhibit the growth of cancer cells in vitro and to induce apoptosis in cancer cells. Additionally, (2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using (2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde in lab experiments is its versatility. (2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde can be synthesized using different methods and can be used as a building block for the synthesis of various compounds. Additionally, (2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde has several biochemical and physiological effects, making it a useful tool for studying these effects in vitro. However, one of the limitations of using (2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde in lab experiments is its potential toxicity. (2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde has been shown to have cytotoxic effects on some cell lines, and caution should be taken when handling and using this compound.

Future Directions

There are several future directions for the scientific research of (2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde. One direction is the exploration of its potential as a therapeutic agent for the treatment of cancer and inflammation. Additionally, the mechanism of action of (2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde should be further investigated to better understand its effects on cellular processes. Finally, the synthesis of new derivatives of (2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde with improved bioactivity and selectivity should be explored.
Conclusion:
In conclusion, (2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde is a versatile compound with several scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on (2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde could lead to the development of new therapeutic agents for the treatment of cancer and inflammation.

Synthesis Methods

(2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde can be synthesized using different methods, including the oxidation of 2,5-dimethoxytetrahydrofuran with chromic acid, the oxidation of 2,5-dimethoxytetrahydrofuran with potassium permanganate, and the oxidation of 2,5-dimethoxytetrahydrofuran with lead tetraacetate. The most commonly used method for synthesizing (2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde is the oxidation of 2,5-dimethoxytetrahydrofuran with chromic acid. This method involves the reaction of 2,5-dimethoxytetrahydrofuran with chromic acid in the presence of acetic anhydride to yield (2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde.

properties

CAS RN

159551-32-3

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

(2S,3S,5S)-2,5-dimethoxyoxolane-3-carbaldehyde

InChI

InChI=1S/C7H12O4/c1-9-6-3-5(4-8)7(10-2)11-6/h4-7H,3H2,1-2H3/t5-,6-,7-/m0/s1

InChI Key

QMIGEDXMDGEZSR-ACZMJKKPSA-N

Isomeric SMILES

CO[C@@H]1C[C@H]([C@H](O1)OC)C=O

SMILES

COC1CC(C(O1)OC)C=O

Canonical SMILES

COC1CC(C(O1)OC)C=O

synonyms

3-Furancarboxaldehyde, tetrahydro-2,5-dimethoxy-, [2S-(2alpha,3alpha,5beta)]- (9CI)

Origin of Product

United States

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